molecular formula C20H17N5 B2812608 11-(2-methyl-1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 371211-70-0

11-(2-methyl-1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Cat. No. B2812608
M. Wt: 327.391
InChI Key: BGHZRQQBPAQMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .

Scientific Research Applications

Organic Synthesis and Reactivity

  • Research on related imidazolyl and benzimidazolyl derivatives demonstrates their versatility in organic synthesis. For instance, reactions of iminoisocoumarins with nitrogen nucleophiles lead to the formation of fused isoquinoline systems, showcasing the potential of such compounds in synthesizing complex heterocyclic structures (Deady, Loria, & Quazi, 1996). Similarly, the synthesis and reactivity of imidazo‐, triazolo‐, and tetrazolo‐isoquinoline derivatives highlight their utility in generating diverse heterocycles with potential biological activity (Deady & Devine, 2004).

Antioxidant and Antimicrobial Activities

  • A series of benzimidazole derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities, illustrating the potential of these compounds in pharmacological research. Such studies are crucial for developing new therapeutic agents (Bassyouni et al., 2012).

Photochemical and Thermal Reactions

  • The photochemical and thermal behaviors of certain isoquinolinyl derivatives have been explored, indicating their potential in photochemical syntheses and the study of reaction mechanisms. These studies contribute to our understanding of the chemical behavior under various conditions (Singh & Prager, 1992).

Nonlinear Optical Properties

  • Investigations into the nonlinear optical properties of benzimidazobenzophenanthroline ladder polymers reveal the application of similar compounds in materials science, particularly in developing materials with unique optical properties (Lindle et al., 1990).

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, the development of new drugs that overcome the AMR problems is necessary .

properties

IUPAC Name

11-(2-methylimidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5/c1-13-22-10-11-24(13)20-15-7-3-2-6-14(15)16(12-21)19-23-17-8-4-5-9-18(17)25(19)20/h4-5,8-11H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHZRQQBPAQMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=C3CCCCC3=C(C4=NC5=CC=CC=C5N24)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(2-methyl-1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.